[1-(Benzylamino)cyclobutyl]methanol
Overview
Description
[1-(Benzylamino)cyclobutyl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is characterized by the presence of a benzylamino group attached to a cyclobutyl ring, which is further connected to a methanol group
Scientific Research Applications
Chemistry: In chemistry, [1-(Benzylamino)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving cyclobutyl and benzylamino moieties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the development of new materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzylamino)cyclobutyl]methanol typically involves the reaction of cyclobutanone with benzylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Benzylamino)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted cyclobutylmethanol derivatives.
Mechanism of Action
The mechanism of action of [1-(Benzylamino)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[1-(Aminomethyl)cyclobutyl]methanol: Similar structure but with an aminomethyl group instead of a benzylamino group.
[1-(Benzylamino)cyclopropyl]methanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
[1-(Benzylamino)cyclopentyl]methanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness: [1-(Benzylamino)cyclobutyl]methanol is unique due to its specific combination of a benzylamino group and a cyclobutyl ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural rigidity and potential for diverse chemical modifications set it apart from other similar compounds.
Properties
IUPAC Name |
[1-(benzylamino)cyclobutyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12(7-4-8-12)13-9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNPDPPLKBYCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147112-73-9 | |
Record name | [1-(benzylamino)cyclobutyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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